Tramadol is a centrally acting synthetic opioid analgesic and SNRI (serotonin/norepinephrine reuptake-inhibitor) that is structurally related to [codeine] and [morphine]. Due to its good tolerability profile and multimodal mechanism of action, tramadol is generally considered a lower-risk opioid option for the treatment of moderate to severe pain. It is considered a Step 2 option on the World Health Organization's pain ladder and has about 1/10th of the potency of [morphine]. Tramadol differs from other traditional opioid medications in that it doesn't just act as a μ-opioid agonist, but also affects monoamines by modulating the effects of neurotransmitters involved in the modulation of pain such as serotonin and norepinpehrine which activate descending pain inhibitory pathways. Tramadol's effects on serotonin and norepinephrine mimic the effects of other SNRI antidepressants such as [duloxetine] and [venlafaxine]. Tramadol exists as a racemic mixture consisting of two pharmacologically active enantiomers that both contribute to its analgesic property through different mechanisms and are also themselves metabolized into active metabolites: (+)-tramadol and its primary metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the μ opioid receptor while (+)-tramadol inhibits serotonin reuptake and (-)-tramadol inhibits norepinephrine reuptake. These pathways are complementary and synergistic, improving tramadol's ability to modulate the perception of and response to pain. Tramadol has also been shown to affect a number of other pain modulators within the central nervous system as well as non-neuronal inflammatory markers and immune mediators. Due to the broad spectrum of targets involved in pain and inflammation, it's not surprising that the evidence has shown that tramadol is effective for a number of pain types including neuropathic pain, post-operative pain, lower back pain, as well as pain associated with labour, osteoarthritis, fibromyalgia, and cancer. Due to its SNRI activity, tramadol also has anxiolytic, antidepressant, and anti-shivering effects which are all frequently found as comorbidities with pain. Similar to other opioid medications, tramadol poses a risk for development of tolerance, dependence and abuse. If used in higher doses, or with other opioids, there is a dose-related risk of overdose, respiratory depression, and death. However, unlike other opioid medications, tramadol use also carries a risk of seizure and serotonin syndrome, particularly if used with other serotonergic medications.
Tramadol is an Opioid Agonist. The mechanism of action of tramadol is as a Full Opioid Agonist.
Tramadol is an opioid analgesic used for the therapy of mild-to-moderate pain. Tramadol overdose can cause acute liver failure. Pharmacologic doses of tramadol has not been associated with cases of clinically apparent drug induced liver disease.
Tramadol is a synthetic codeine analogue, Tramadol has central analgesic properties with effects similar to opioids, such as morphine and codeine, acting on specific opioid receptors. Used as a narcotic analgesic for severe pain, it can be addictive and weakly inhibits norepinephrine and serotonin reuptake. (NCI04)
A narcotic analgesic proposed for moderate to severe pain. It may be habituating. Tramadol is also prepared as a variable release capsules, marketed under the brand name ConZip. For example, a 150 mg capsule will contain 37.5 mg of the immediate release form and 112.5 mg of the extended release form. Tramadol is only found in individuals that have used or taken this drug. It is a narcotic analgesic proposed for moderate to severe pain. It may be habituating. Tramadol and its O-desmethyl metabolite (M1) are selective, weak OP3-receptor agonists. Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. The analgesic properties of Tramadol can be attributed to norepinephrine and serotonin reuptake blockade in the CNS, which inhibits pain transmission in the spinal cord. The (+) enantiomer has higher affinity for the OP3 receptor and preferentially inhibits serotonin uptake and enhances serotonin release. The (-) enantiomer preferentially inhibits norepinephrine reuptake by stimulating alpha(2)-adrenergic receptors.
A narcotic analgesic proposed for severe pain. It may be habituating.
See also: Tramadol Hydrochloride (has salt form).
Tramadol
CAS No.: 123154-38-1
Cat. No.: VC20743849
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123154-38-1 |
---|---|
Molecular Formula | C16H25NO2 |
Molecular Weight | 263.37 g/mol |
IUPAC Name | (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
Standard InChI | InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 |
Standard InChI Key | TVYLLZQTGLZFBW-ZBFHGGJFSA-N |
Isomeric SMILES | CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Canonical SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Boiling Point | 406.6 ºC |
Melting Point | 178-181 °C 180 - 181 °C |
Chemical Structure and Properties
Tramadol hydrochloride, chemically known as (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride, is a synthetic, centrally acting analgesic agent with a molecular weight of 299.8 . It exists as a racemic mixture consisting of two enantiomers that contribute differentially to its pharmacological profile. The compound is a white, bitter, crystalline and odorless powder that is readily soluble in water and ethanol with a pKa of 9.41 and an n-octanol/water log partition coefficient (logP) of 1.35 at pH 7 .
Structurally related to codeine and morphine, tramadol possesses a distinctive molecular architecture that underlies its unique pharmacological properties. Unlike traditional opioids, tramadol's design incorporates elements that enable interaction with both opioid receptors and monoamine neurotransmitter systems, accounting for its dual mechanism of action .
Mechanism of Action
Dual Analgesic Mechanisms
Tramadol stands apart from traditional opioids through its multimodal mechanism of action. The compound exerts its analgesic effects through two complementary pathways:
-
Opioid receptor activation: Tramadol binds to μ-opioid receptors, albeit with significantly lower affinity than traditional opioids like morphine (approximately 6000-fold less affinity) . It also binds weakly to κ- and δ-opioid receptors.
-
Monoamine modulation: Tramadol inhibits the reuptake of serotonin and norepinephrine neurotransmitters, enhancing the descending pain inhibitory pathways in the central nervous system . This action resembles the effects of serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressants such as duloxetine and venlafaxine.
This dual mechanism contributes to tramadol's effectiveness across multiple pain types, including neuropathic pain, where traditional opioids may be less effective.
Enantiomeric Contributions
The racemic mixture of tramadol consists of two enantiomers that contribute differently to its analgesic profile:
-
(+)-Tramadol: Primarily inhibits serotonin reuptake and acts as a μ-opioid receptor agonist
-
(-)-Tramadol: Primarily inhibits norepinephrine reuptake
Additionally, tramadol is metabolized to several metabolites, with O-desmethyl-tramadol (M1) being the most pharmacologically significant. The (+)-M1 metabolite demonstrates substantially higher μ-opioid receptor affinity than the parent compound, being approximately 200 times more potent in μ-opioid binding and up to 6 times more potent in producing analgesia in animal models .
Additional Pharmacological Targets
Beyond its primary mechanisms, tramadol has been shown to interact with several other targets involved in pain modulation:
-
Alpha2-adrenoreceptors
-
Neurokinin 1 receptors
-
Voltage-gated sodium channels
-
Transient receptor potential cation channel subfamily V member 1 (TRPV1)
-
Muscarinic receptors (M1 and M3)
-
N-methyl-D-aspartate (NMDA) receptors
-
Adenosine A1 receptors
Furthermore, tramadol exerts inhibitory effects on inflammatory mediators, including cytokines, prostaglandin E2 (PGE2), nuclear factor-κB, and glial cells, which may contribute to its analgesic efficacy in inflammatory pain conditions .
Pharmacokinetics
Absorption and Distribution
Tramadol demonstrates favorable pharmacokinetic properties following various routes of administration. After oral administration, tramadol is rapidly and almost completely absorbed, with a bioavailability of approximately 75%. This relatively high bioavailability is attributed to a first-pass metabolism of 20-30% .
The drug is rapidly distributed throughout the body with a plasma protein binding of approximately 20%, which is relatively low compared to many other analgesics . Following oral administration of a single 100mg dose, tramadol reaches peak plasma concentrations within 1.6-2.3 hours .
Metabolism
Tramadol undergoes extensive hepatic metabolism primarily through two pathways:
-
O-demethylation: Catalyzed by cytochrome P450 (CYP) 2D6, resulting in the formation of the pharmacologically active metabolite O-desmethyl-tramadol (M1)
-
N-demethylation: Catalyzed by CYP2B6 and CYP3A4, producing the N-desmethyl-tramadol (M2) metabolite
The metabolism of tramadol displays stereoselective characteristics, with different metabolic rates for each enantiomer. This stereoselectivity contributes to the inter-individual variability in tramadol's pharmacokinetics and pharmacodynamics.
Pharmacokinetic Parameters
Table 1: Mean (%CV) Pharmacokinetic Parameters for Racemic Tramadol and M1 Metabolite
Population/Dosage Regimen | Parent Drug/Metabolite | Peak Conc. (ng/mL) | Time to Peak (hrs) | Clearance/F (mL/min/Kg) | t1/2 (hrs) |
---|---|---|---|---|---|
Healthy Adults, 100 mg qid, MD p.o. | Tramadol | 592 (30) | 2.3 (61) | 5.90 (25) | 6.7 (15) |
Healthy Adults, 100 mg qid, MD p.o. | M1 | 110 (29) | 2.4 (46) | - | 7.0 (14) |
Healthy Adults, 100 mg SD p.o. | Tramadol | 308 (25) | 1.6 (63) | 8.50 (31) | 5.6 (20) |
Healthy Adults, 100 mg SD p.o. | M1 | 55.0 (36) | 3.0 (51) | - | 6.7 (16) |
MD = multiple dose; SD = single dose; p.o. = oral administration; CV = coefficient of variation
Table 2: Pharmacokinetic Parameters of Tramadol Enantiomers, M1 Metabolites, and Acetaminophen Following a Single Oral Dose of Combination Tablet (37.5 mg/325 mg)
Parameter | (+)-Tramadol | (-)-Tramadol | (+)-M1 | (-)-M1 | Acetaminophen |
---|---|---|---|---|---|
Cmax (ng/mL) | 64.3 (9.3) | 55.5 (8.1) | 10.9 (5.7) | 12.8 (4.2) | 4.2 (0.8) |
tmax (h) | 1.8 (0.6) | 1.8 (0.7) | 2.1 (0.7) | 2.2 (0.7) | 0.9 (0.7) |
CL/F (mL/min) | 588 (226) | 736 (244) | - | - | 365 (84) |
t1/2 (h) | 5.1 (1.4) | 4.7 (1.2) | 7.8 (3.0) | 6.2 | - |
Values presented as mean (standard deviation)
Elimination
Tramadol and its metabolites are primarily excreted via the kidneys, with approximately 30% of the dose excreted in urine as unchanged drug and 60% as metabolites. The mean elimination half-life is approximately 6 hours for tramadol and 7 hours for the M1 metabolite . Renal elimination of tramadol also demonstrates stereoselective characteristics, contributing to the variability in the drug's pharmacokinetic profile among different individuals.
Pharmacodynamics and Clinical Efficacy
Analgesic Potency
Tramadol's analgesic potency is approximately 10% that of morphine following parenteral administration . Despite this relatively lower potency, tramadol provides effective analgesia for various pain conditions due to its dual mechanism of action and the synergistic effects of its enantiomers and metabolites.
Research has demonstrated that tramadol provides postoperative pain relief comparable to that of pethidine, and its analgesic efficacy can be further enhanced when combined with non-opioid analgesics like acetaminophen (paracetamol) .
Clinical Applications
Approved Indications
Tramadol is primarily approved for the management of moderate to severe pain in adults . Its unique pharmacological profile makes it particularly valuable in certain clinical scenarios:
-
Postoperative pain management
-
Chronic pain conditions, including neuropathic pain
-
Pain associated with osteoarthritis
-
Pain resulting from trauma, renal or biliary colic
-
Cancer-related pain
Tramadol has proven particularly useful in patients with compromised cardiopulmonary function, after thoracic or upper abdominal surgery, and when non-opioid analgesics are contraindicated .
Off-label Uses
Beyond its approved indications, tramadol is also used off-label for:
-
Treatment of premature ejaculation
-
Management of pain associated with fibromyalgia
-
Relief of labor pain
-
Treatment of restless legs syndrome
Dosage Forms and Administration
Tramadol is available in multiple formulations to accommodate various clinical needs:
-
Oral formulations:
-
Immediate-release tablets and capsules
-
Sustained-release tablets
-
Oral drops
-
-
Non-oral formulations:
The sustained-release tablets release the active ingredient over approximately 12 hours, reaching peak concentrations after 4.9 hours, with a bioavailability of 87-95% compared to immediate-release capsules .
Pharmacogenomic Considerations
CYP2D6 Polymorphism
One of the most significant factors affecting individual response to tramadol is genetic variation in CYP2D6 activity. This enzyme is responsible for converting tramadol to its more potent M1 metabolite. Based on CYP2D6 activity, individuals can be categorized as:
-
Ultra-rapid metabolizers: Produce higher levels of M1, potentially experiencing enhanced analgesic effects but also increased risk of opioid-related adverse effects
-
Extensive metabolizers (normal): Standard conversion of tramadol to M1
-
Intermediate metabolizers: Reduced conversion efficiency
-
Poor metabolizers: Significantly reduced ability to convert tramadol to M1, potentially resulting in reduced analgesic efficacy and decreased risk of opioid toxicity, but increased risk of seizures and serotonin syndrome
These genetic variations can substantially impact tramadol's efficacy and safety profile, emphasizing the potential value of pharmacogenomic testing in optimizing tramadol therapy.
Clinical Implications
Understanding a patient's CYP2D6 metabolizer status can inform clinical decision-making regarding tramadol use:
-
Poor metabolizers may experience reduced analgesic effects from tramadol but could have an increased risk of seizures due to higher parent drug concentrations
-
Ultra-rapid metabolizers may experience enhanced analgesic effects but also have a higher risk of opioid-related adverse effects
-
Concomitant use of CYP2D6 inhibitors (certain antidepressants, antipsychotics, and other medications) can potentially reduce tramadol's efficacy by inhibiting its conversion to M1
Contraindications and Precautions
Tramadol should be used with caution or avoided entirely in several clinical scenarios:
-
Patients with epilepsy or at risk of seizures
-
Individuals taking medications that lower the seizure threshold
-
Patients on serotonergic medications due to the risk of serotonin syndrome
-
Individuals with respiratory depression or compromised respiratory function
-
Patients with acute intoxication with alcohol, hypnotics, centrally acting analgesics, opioids, or psychotropic drugs
-
Patients with severe hepatic or renal impairment, as dose adjustments may be necessary
-
Pregnancy and lactation, due to limited safety data and potential risks
Drug Interactions
Tramadol's complex pharmacology contributes to numerous potential drug interactions:
Pharmacokinetic Interactions
-
CYP2D6 inhibitors (fluoxetine, paroxetine, quinidine): May reduce tramadol's conversion to the active M1 metabolite, potentially decreasing analgesic efficacy
-
CYP3A4 inhibitors or inducers: Can affect tramadol metabolism, altering drug levels
-
Carbamazepine and other enzyme inducers: May increase tramadol metabolism, reducing efficacy
Pharmacodynamic Interactions
-
Serotonergic medications (SSRIs, SNRIs, MAOIs, triptans): Increased risk of serotonin syndrome
-
Other CNS depressants (benzodiazepines, alcohol, opioids): Enhanced sedation and respiratory depression
-
Medications that lower seizure threshold: Increased risk of seizures
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume